2-Chloro-6-methylphenylzinc iodide
Description
2-Chloro-6-methylphenylzinc iodide (CAS No. 737797-38-5) is an organozinc reagent characterized by a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, coordinated to a zinc iodide moiety. Such arylzinc halides are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) to construct biaryl or alkyl-aryl bonds. The chloro and methyl substituents likely influence its electronic and steric properties, modulating reactivity in catalytic systems.
Properties
IUPAC Name |
1-chloro-3-methylbenzene-2-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenylzinc iodide can be synthesized through the reaction of 2-chloro-6-methylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 2-Chloro-6-methylphenyl iodide: This precursor can be synthesized by iodination of 2-chloro-6-methylphenol using iodine and a suitable oxidizing agent.
Formation of this compound: The 2-chloro-6-methylphenyl iodide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylphenylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in polar aprotic solvents like THF.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, and the reactions are typically conducted under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in Negishi coupling, the product is a biaryl or alkyl-aryl compound, depending on the nature of the organic halide used.
Scientific Research Applications
2-Chloro-6-methylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylphenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These bonds are highly reactive and can undergo further transformations to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Research Implications and Gaps
The evidence highlights diverse applications of iodide-containing compounds but lacks direct data on this compound’s physicochemical or catalytic performance. Future studies should:
- Characterize its melting point, solubility, and stability.
- Compare its cross-coupling efficiency with other arylzinc halides.
- Explore synergistic effects of chloro and methyl substituents in directing regioselectivity.
Biological Activity
2-Chloro-6-methylphenylzinc iodide is a zinc organometallic compound that has garnered attention for its potential applications in organic synthesis and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
This compound is characterized by its organozinc structure, which allows it to act as a nucleophile in various chemical reactions. Its unique properties stem from the presence of both chlorine and methyl groups on the phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The zinc atom can coordinate with different ligands, affecting enzyme activities and protein structures. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
- Protein Modification : It can modify proteins through nucleophilic attacks, potentially leading to changes in cellular signaling pathways.
Biological Applications
Research has indicated several potential applications of this compound in biological systems:
- Biochemical Probes : It is being investigated as a biochemical probe to study enzyme interactions and protein modifications .
- Therapeutic Potential : Preliminary studies suggest possible anti-inflammatory and anticancer activities .
- Synthetic Chemistry : The compound serves as a reagent in the synthesis of biologically active molecules, particularly in the formation of carbon-carbon bonds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in drug development.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
